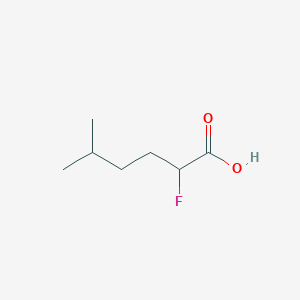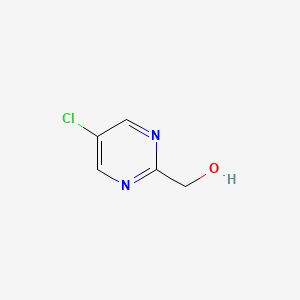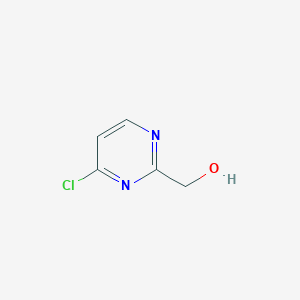
2-Fluoro-5-methylhexanoic acid
Overview
Description
“2-Fluoro-5-methylhexanoic acid” is a chemical compound with the molecular formula C7H13FO2 . It has an average mass of 148.175 Da and a monoisotopic mass of 148.089951 Da .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methylhexanoic acid” consists of seven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two oxygen atoms .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methylhexanoic acid” has an average mass of 148.175 Da and a monoisotopic mass of 148.089951 Da .
Scientific Research Applications
Iso-alkane Oxidation and Metabolic Pathways
Research on the metabolism of iso-alkanes by Pseudomonas demonstrates the oxidation of related compounds, indicating the potential of 2-Fluoro-5-methylhexanoic acid in microbial biotransformation processes. These studies highlight the enzymatic pathways capable of modifying complex organic structures, which could be applicable for designing biocatalytic processes involving fluoro-substituted hexanoic acids (Thijsse & Linden, 2006).
Synthesis of Fluorinated Compounds
The stereospecific syntheses of fluorinated compounds, such as the synthesis of 2-fluorohexanoic acid ethyl ester, demonstrate the chemical manipulations possible with fluorinated hexanoic acids. These syntheses are crucial for developing pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can dramatically alter the biological activity of a molecule (Focella et al., 1991).
Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements
The use of novel fluorination agents in chemical syntheses, as demonstrated by Krow et al. (2004), provides insights into the versatility of fluoro-substituted compounds in organic synthesis. These methodologies can be applied to the synthesis and modification of 2-Fluoro-5-methylhexanoic acid, offering pathways to new molecules with potential applications in medicinal chemistry and material science (Krow et al., 2004).
Directed Resolution and Enantioselective Synthesis
The directed resolution of chiral fluoro-substituted acids and their enantioselective synthesis are critical for the pharmaceutical industry. The ability to produce enantiomerically pure substances, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, underscores the importance of 2-Fluoro-5-methylhexanoic acid in the synthesis of drugs like Pregabalin, showcasing its role in developing novel therapeutics (Munari et al., 1986; Burk et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIHSKPVAUZUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylhexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)
![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)



![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)




![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)